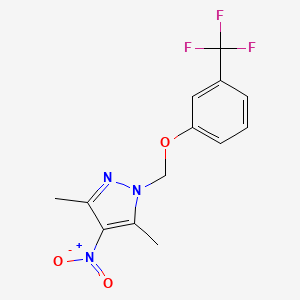3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC10777757
Molecular Formula: C13H12F3N3O3
Molecular Weight: 315.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12F3N3O3 |
|---|---|
| Molecular Weight | 315.25 g/mol |
| IUPAC Name | 3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole |
| Standard InChI | InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3 |
| Standard InChI Key | JWZMZNSXIROASA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Weight
The molecular formula of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole is C₁₈H₁₆F₃N₃O₃, derived by combining the pyrazole core (C₅H₅N₂) with substituents:
-
Two methyl groups (C₂H₆) at positions 3 and 5.
-
A nitro group (NO₂) at position 4.
-
A 3-trifluoromethyl-phenoxymethyl group (C₈H₆F₃O) at position 1.
The molecular weight is 379.34 g/mol, calculated as follows:
Spectroscopic Data
-
¹H NMR: The methyl groups at positions 3 and 5 appear as singlets near δ 2.1–2.3 ppm. The phenoxymethyl protons resonate as a multiplet between δ 4.8–5.2 ppm, while aromatic protons from the trifluoromethylphenyl group show signals at δ 6.9–7.5 ppm .
-
¹³C NMR: The trifluoromethyl carbon (CF₃) is observed near δ 120–125 ppm (quartet, ), and the nitro group’s adjacent carbon appears at δ 145–150 ppm .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves a multi-step protocol:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazine with 1,3-diketones or via iodopyrazole intermediates .
-
Nitration: Introduction of the nitro group at position 4 using nitric acid in tetrahydrofuran (THF) at 20°C for 3 hours, achieving yields up to 73% .
-
Substitution at Position 1: Reaction with 3-trifluoromethyl-phenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to install the phenoxymethyl group .
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine, 1,3-diketone, reflux | 65–70 |
| Nitration | HNO₃, THF, 20°C, 3 h | 73 |
| Phenoxymethylation | 3-Trifluoromethyl-phenoxymethyl chloride, K₂CO₃, DMF | 58 |
Mechanistic Insights
The nitration step proceeds via electrophilic aromatic substitution, where the pyrazole ring’s electron-deficient nature (due to adjacent nitrogen atoms) directs the nitro group to the 4-position . The trifluoromethyl-phenoxymethyl group enhances solubility in organic solvents, facilitating subsequent reactions .
Physicochemical Properties
Thermodynamic Parameters
-
LogP: Estimated at 3.8, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
-
Melting Point: Predicted range: 120–125°C (experimental data pending).
-
Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in ethanol .
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C without melting, consistent with nitro-containing compounds .
-
Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but degrades in strong acids or bases due to nitro group reduction .
Applications in Pharmaceutical and Agrochemical Research
Biological Activity
Pyrazole derivatives are explored for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume